molecular formula C9H7NO3S B14847212 (Z)-5-((5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione

(Z)-5-((5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione

Cat. No.: B14847212
M. Wt: 209.22 g/mol
InChI Key: GZPRRPGHPPEHIO-UHFFFAOYSA-N
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Description

5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is an organic compound that features a thiazolidine ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-methylfuran-2-carbaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the thiazolidine ring can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Dihydrothiazolidine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and thiazolidine moieties. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(5-ethylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
  • 5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidine-2-ylidene

Uniqueness

5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of both furan and thiazolidine rings, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H7NO3S/c1-5-2-3-6(13-5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)

InChI Key

GZPRRPGHPPEHIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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